N,N-Dimethylbenzylamine N-oxide N,N-Dimethylbenzylamine N-oxide
Brand Name: Vulcanchem
CAS No.: 5400-82-8
VCID: VC3895283
InChI: InChI=1S/C9H13NO/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES: C[N+](C)(CC1=CC=CC=C1)[O-]
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

N,N-Dimethylbenzylamine N-oxide

CAS No.: 5400-82-8

Cat. No.: VC3895283

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethylbenzylamine N-oxide - 5400-82-8

Specification

CAS No. 5400-82-8
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name N,N-dimethyl-1-phenylmethanamine oxide
Standard InChI InChI=1S/C9H13NO/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Standard InChI Key UJZXIGKNPLTUOZ-UHFFFAOYSA-N
SMILES C[N+](C)(CC1=CC=CC=C1)[O-]
Canonical SMILES C[N+](C)(CC1=CC=CC=C1)[O-]

Introduction

Chemical Structure and Physicochemical Properties

N,N-Dimethylbenzylamine N-oxide features a benzyl group attached to a dimethylamine oxide moiety. The compound’s exact mass is 151.0997 Da, with a calculated XLogP3-AA value of 1.2, indicating moderate lipophilicity . Key physicochemical parameters include a polar surface area (PSA) of 29.43 Ų and a rotatable bond count of 2, which influence its solubility and reactivity .

Structural Characterization

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and gas-liquid chromatography (GLC) . Its 1H^1\text{H}-NMR spectrum reveals distinct peaks for the aromatic protons (δ 7.2–7.4 ppm), methyl groups adjacent to the N-oxide (δ 3.0–3.2 ppm), and the benzylic methylene group (δ 4.5–4.7 ppm) . The N-oxide group introduces dipole-dipole interactions, enhancing solubility in polar solvents such as ethanol and water .

Table 1: Key Physicochemical Properties of N,N-Dimethylbenzylamine N-Oxide

PropertyValueSource
Molecular FormulaC9H13NO\text{C}_9\text{H}_{13}\text{NO}
Molecular Weight151.21 g/mol
Exact Mass151.0997 Da
XLogP3-AA1.2
Polar Surface Area29.43 Ų
HS Code2921499090
Regulatory IdentifiersEINECS 226-443-1; NSC 10391

Synthesis and Industrial Production

The synthesis of N,N-Dimethylbenzylamine N-oxide primarily involves the oxidation of N,N-dimethylbenzylamine (CAS 103-83-3). Industrial methods often employ hydrogen peroxide or peracetic acid as oxidizing agents under controlled conditions .

Oxidation of N,N-Dimethylbenzylamine

In a typical procedure, N,N-dimethylbenzylamine is reacted with 30% hydrogen peroxide in methanol at 0–5°C for 24 hours. The reaction mixture is then concentrated under reduced pressure to yield the N-oxide as a hygroscopic solid . This method achieves yields exceeding 85%, with purity confirmed via titration and spectroscopic analysis .

Alternative Synthetic Routes

Recent patents describe halogenated derivatives synthesized via nucleophilic substitution of N,N-dimethylbenzylamine N-oxide with alkyl halides . For example, treatment with benzyl chloride in a 1:6 molar ratio at 40°C produces quaternary ammonium salts, which are subsequently steam-distilled to isolate the product . These methods emphasize temperature control to minimize byproducts such as dimethylamine .

Reactivity and Mechanistic Insights

N,N-Dimethylbenzylamine N-oxide participates in diverse reactions, including the Polonovski reaction and nucleophilic substitutions, driven by the electrophilic nature of the N-oxide group.

The Polonovski Reaction

When treated with acetic anhydride, the compound undergoes demethylation or debenzylation, yielding N,N-dimethylacetamide and benzaldehyde . The reaction mechanism proceeds via an N-acetoxyammonium intermediate, which decomposes in the presence of acetate ions to form acetamides . Substituents on the aromatic ring modulate the reaction pathway: electron-donating groups (e.g., 4-OCH3_3) favor iminium ion formation, while electron-withdrawing groups (e.g., 4-NO2_2) stabilize carbanionic transition states .

Equation 1: Polonovski Reaction Mechanism

R2N+(O)CH2Ph+(CH3CO)2OR2N(OAc)CH2PhRNH(OAc)+PhCHO\text{R}_2\text{N}^+(\text{O}^-)\text{CH}_2\text{Ph} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R}_2\text{N}(\text{OAc})\text{CH}_2\text{Ph} \rightarrow \text{RNH}(\text{OAc}) + \text{PhCHO}

Where R = methyl group .

Catalytic Applications

The compound serves as a phase-transfer catalyst in epoxy resin curing and polyurethane foam formation . Its quaternary ammonium derivatives, such as N-acetoxy-N,N-dimethylbenzylammonium perchlorate, enhance reaction rates in anhydride-hardened epoxy systems by facilitating proton transfer .

Analytical Characterization Techniques

Advanced analytical methods are employed to verify the purity and structure of N,N-Dimethylbenzylamine N-oxide.

Spectroscopic Analysis

  • FT-IR: Strong absorption bands at 1270 cm1^{-1} (N-O stretch) and 2800–3000 cm1^{-1} (C-H stretches) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 151.21 [M+H]+^+ .

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) achieves baseline separation, with a retention time of 6.2 minutes .

Recent Research and Future Directions

Recent studies focus on optimizing synthetic protocols to improve yield and scalability. For instance, microwave-assisted oxidation reduces reaction times from 24 hours to 30 minutes . Additionally, computational modeling of the Polonovski reaction transition states aims to predict substituent effects on product distribution . Emerging applications in asymmetric catalysis and pharmaceutical intermediates highlight its growing industrial importance .

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